4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound that features a unique combination of an imidazole ring and a tetrahydropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The imidazole ring is known for its presence in many biologically active molecules, while the tetrahydropyridine structure is often found in compounds with neurological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Tetrahydropyridine: The tetrahydropyridine moiety is introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Combination of Moieties: The benzylated imidazole and tetrahydropyridine moieties are combined through a condensation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the tetrahydropyridine moiety.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Pharmacology: It is investigated for its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The imidazole ring can bind to receptor sites, modulating their activity, while the tetrahydropyridine moiety can interact with enzymes involved in neurotransmitter synthesis and degradation. This dual interaction can lead to changes in neurotransmitter levels and receptor activity, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-imidazol-4-yl)methanamine hydrochloride: Similar imidazole structure but lacks the tetrahydropyridine moiety.
4-(1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine: Similar tetrahydropyridine structure but lacks the benzyl group.
Uniqueness
4-(1-benzyl-1H-imidazol-4-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of an imidazole ring, a benzyl group, and a tetrahydropyridine moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(1-benzylimidazol-4-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.ClH/c1-2-4-13(5-3-1)10-18-11-15(17-12-18)14-6-8-16-9-7-14;/h1-6,11-12,16H,7-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZTBNADUWIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN(C=N2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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